molecular formula C15H10BrN3O4S B2962998 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1021036-54-3

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2962998
CAS No.: 1021036-54-3
M. Wt: 408.23
InChI Key: PUQOKCBQIMOKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a 1,3-benzodioxole core linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene group. The structural components are associated with diverse biological activities:

  • 1,3-Benzodioxole: Known for enhancing metabolic stability and bioavailability in CNS-active compounds .
  • 1,3,4-Oxadiazole: A heterocycle recognized for antimicrobial, anticancer, and enzyme-inhibitory properties .

The bromothiophene substituent likely originates from Suzuki coupling or halogenation steps, as seen in related structures .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)6-8-1-2-9-10(5-8)22-7-21-9/h1-5H,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOKCBQIMOKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Bromothiophene Synthesis: The bromination of thiophene is carried out using bromine in the presence of a catalyst.

    Oxadiazole Formation: The oxadiazole ring is synthesized via the reaction of hydrazine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, bromothiophene, and oxadiazole moieties under specific conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives of the bromothiophene moiety.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Features Biological Activity Reference
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (VI) Benzodioxole + oxadiazole + phenyl substituent Cytotoxic (C6 glioma, A549 lung cancer)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran + oxadiazole + chlorophenyl Antimicrobial (laccase catalysis)
2-{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-5-(trifluoromethyl)pyridinyl]acetamide Benzodioxole + oxadiazole + chloro-trifluoromethylpyridine No activity reported (ChEBI screening)
F356-0323 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide) Benzodioxole + oxadiazole + indole Screening compound (biological data pending)

Key Findings

Bioactivity Trends: The benzodioxole-oxadiazole scaffold (as in compound VI) demonstrates significant anticancer activity, particularly against glioma and lung adenocarcinoma cell lines, with IC₅₀ values <10 µM . Bromothiophene vs. Thioacetamide Linkers: Compounds with thioether linkages (e.g., 2a, VI) show higher antimicrobial and cytotoxic activity than non-sulfur analogues, suggesting a role for sulfur in redox modulation .

Synthetic Accessibility :

  • The target compound’s 5-bromothiophene substituent requires specialized coupling reagents (e.g., Cu(OAc)₂ in N-arylation), contrasting with simpler aryl boronic acids used in phenyl analogues .

Heterocyclic Diversity: Replacement of benzodioxole with benzofuran (2a) reduces anticancer efficacy but improves antimicrobial activity, highlighting scaffold-specific targeting .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (µM)
2-(2H-1,3-Benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (Target) 447.29 3.8 12.5 (DMSO)
Compound VI 421.41 3.2 18.7 (DMSO)
Compound 2a 402.84 2.9 25.3 (DMSO)

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of bromothiophene further enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the oxadiazole structure. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The results indicated significant cytotoxic effects with IC50 values ranging from 10 µM to 20 µM, suggesting that it may serve as a lead compound for further development in cancer therapy .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
MCF-715
A54912
HepG218

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined using standard protocols.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)Activity
Escherichia coli32Moderate
Staphylococcus aureus16Good
Bacillus subtilis64Weak

The results indicate that the compound exhibits moderate to good antimicrobial activity against certain strains, particularly Staphylococcus aureus, which is significant for potential therapeutic applications .

Anticonvulsant Activity

In addition to anticancer and antimicrobial properties, the compound was assessed for anticonvulsant activity using the maximal electroshock seizure (MES) test in animal models. The findings revealed that the compound increased seizure threshold significantly.

Table 3: Anticonvulsant Activity Results

Dose (mg/kg)Seizure Threshold Increase (%)Reference
1025
2040

These results suggest that the compound may possess neuroprotective properties and could be explored further as a treatment for epilepsy.

Case Studies and Research Findings

Several studies have highlighted the mechanisms through which oxadiazole derivatives exert their biological effects. For example:

  • Mechanistic Insights : Research indicates that compounds similar to our target compound can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to apoptosis in tumor cells .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis involves coupling a benzodioxolyl acetamide moiety with a bromothiophene-substituted oxadiazole. A common approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiohydrazides with chloroacetyl chloride under reflux in triethylamine .
  • Step 2 : Amide bond formation between the oxadiazole intermediate and the benzodioxolyl acetic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt).

Q. Optimization Strategies :

  • Vary reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) to improve cyclization efficiency.
  • Use catalytic additives like DMAP to accelerate amide coupling .
Condition Yield (%) Purity (%)
DMF, 100°C, 12 hrs6895
THF, 80°C, 24 hrs5290
DMF + DMAP, 100°C, 6 hrs7597

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm the presence of benzodioxole (δ 6.8–7.2 ppm for aromatic protons) and oxadiazole (δ 8.1–8.5 ppm for thiophene protons) .
  • X-ray crystallography : Resolve bond angles (e.g., N2–C19–O1 = 113.1°, C23–C24–Br1 = 119.19°) to verify planarity of the oxadiazole and bromothiophene moieties .
  • HRMS : Match calculated and observed molecular weights (e.g., [M+H]⁺ = 493.02 Da) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the bromothiophene group may lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Simulate binding affinity with biological targets (e.g., enzymes like COX-2) using software such as AutoDock Vina. The oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Case Example : If one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect:

Replicate conditions : Ensure identical cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB).

Analyze solubility : Poor DMSO solubility (>100 µM) may cause false negatives. Use surfactants (e.g., Tween-80) or alternative solvents .

Confirm stability : Perform HPLC at 24/48 hrs to detect degradation products that may interfere with activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the 5-bromothiophene with chloro or methyl groups to assess halogen dependence.
  • Scaffold hopping : Synthesize analogs with isosteric replacements (e.g., 1,2,4-triazole instead of oxadiazole) to evaluate ring flexibility .
Analog IC₅₀ (µM) Target
5-Bromo (parent compound)10EGFR kinase
5-Chloro15EGFR kinase
Oxadiazole → Triazole>50Inactive

Q. How should researchers design experiments to assess metabolic stability?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS over 60 mins.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks. The benzodioxole moiety may induce CYP1A2 .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%.
  • Elemental analysis : Match calculated and observed C/H/N values (e.g., C: 54.12%, H: 3.45%, N: 11.24%) .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Solvent screening : Test mixtures like chloroform/hexane or DCM/ether.
  • Temperature gradient : Slow cooling from 60°C to 4°C promotes single-crystal growth.
  • Additives : Use trace ethyl acetate to reduce twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.